(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is a common protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: The Boc group can be removed using acids like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the deprotected amine.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthesis and can be selectively removed under mild acidic conditions. This allows for the stepwise construction of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid
- ®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid methyl ester
- ®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid ethyl ester
Uniqueness
®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid is unique due to its specific configuration and the presence of both a Boc-protected amine and a hydroxyl group. This combination makes it particularly useful in the synthesis of peptides and other biologically active molecules .
Properties
Molecular Formula |
C10H19NO5 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(2R)-4-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11(4)7(5-6-12)8(13)14/h7,12H,5-6H2,1-4H3,(H,13,14)/t7-/m1/s1 |
InChI Key |
VLPDNYLGYMPWNS-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CCO)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.